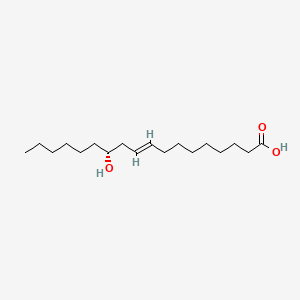

12-Hydroxy-9(E)-octadecenoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-12-hydroxyoctadec-9-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21)/b12-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBHHMMIMDMUBKC-FMIVXFBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC=CCCCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC(C/C=C/CCCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Pellets or Large Crystals, Liquid | |

| Record name | Fatty acids, castor-oil | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

61789-44-4, 7431-95-0 | |

| Record name | Fatty acids, castor-oil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061789444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC179694 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179694 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fatty acids, castor-oil | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fatty acids, castor-oil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.310 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 12-Hydroxy-9(E)-octadecenoic Acid

Abstract: 12-Hydroxy-9(E)-octadecenoic acid is a hydroxy fatty acid (HFA) of significant interest due to its structural similarity to ricinoleic acid, the (9Z) isomer, which is a major component of castor oil. Ricinoleic acid and its derivatives are valuable in the chemical industry for producing lubricants, polymers, and surfactants.[1][2] The synthesis of the specific (9E) isomer, however, is less commonly documented. This technical guide provides a comprehensive overview of the known and putative synthesis pathways for 12-hydroxy-9-octadecenoic acid, focusing on enzymatic routes. It details relevant biosynthetic pathways, experimental protocols for synthesis and analysis, and quantitative data from related processes, tailored for researchers, scientists, and professionals in drug development and biotechnology.

Biosynthesis Pathways

The primary natural pathway produces the cis or (Z) isomer of 12-hydroxy-9-octadecenoic acid, known as ricinoleic acid. The synthesis of the trans or (E) isomer is likely achieved through subsequent isomerization or via alternative, less common enzymatic pathways.

Primary Biosynthesis of the 12-Hydroxy-9-octadecenoic Acid Scaffold (Ricinoleic Acid)

The most well-characterized pathway for producing the 12-hydroxy-9-octadecenoic acid structure occurs in the castor bean plant (Ricinus communis).[3][4] This pathway involves the direct hydroxylation of oleic acid.

-

Key Enzyme: The reaction is catalyzed by oleate (B1233923) 12-hydroxylase , a cytochrome P450-dependent monooxygenase (CYP).[3] This enzyme exhibits high specificity for oleic acid as a substrate.[3]

-

Substrate: The natural substrate for the hydroxylase is oleic acid esterified to the sn-2 position of phosphatidylcholine.

-

Mechanism: The enzyme utilizes molecular oxygen and an electron donor (NAD(P)H) to introduce a hydroxyl group at the C-12 position of the oleic acid acyl chain, resulting in the formation of (9Z,12R)-12-hydroxyoctadec-9-enoic acid (ricinoleic acid).[3] The reaction is highly regio- and stereoselective.

Caption: Biosynthesis of ricinoleic acid via cytochrome P450-mediated hydroxylation.

Putative Pathway: Isomerization to the (E)-Isomer

The synthesis of this compound from its more abundant (Z)-isomer, ricinoleic acid, represents a plausible pathway. This conversion would involve the isomerization of the cis double bond at the C9 position to a trans configuration. While specific enzymes catalyzing this reaction on this particular substrate are not well-documented, both enzymatic and non-enzymatic mechanisms for cis-trans isomerization exist in biological systems. For instance, some studies have noted non-enzymatic isomerization of related fatty acid derivatives under certain conditions.[5]

Caption: Putative conversion of the (Z)-isomer to the (E)-isomer.

Alternative Pathways: Lipoxygenase (LOX) and Other Oxygenases

Lipoxygenases (LOXs) are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids.[6][7] While 12-LOX is known to produce 12-hydroxyeicosatetraenoic acid (12-HETE) from arachidonic acid, its action on C18 fatty acids like oleic or linoleic acid to produce a 12-hydroxy product is not its primary characterized function.[8][9] Typically, LOX enzymes acting on linoleic acid produce 9-HODE or 13-HODE.[7][10]

However, other microbial oxygenases, such as certain cytochrome P450s or peroxygenases, are capable of hydroxylating or epoxidizing fatty acids at various positions.[7][11][12] It is conceivable that a microbial enzyme exists that can directly hydroxylate oleic acid or a related precursor to form the 12-hydroxy product with a subsequent isomerization or direct formation of the (E) double bond. For example, biotransformation of oleic acid by certain Pseudomonas species has been shown to yield various hydroxy octadecenoic acids, including (E)-9-hydroxy-10-octadecenoic acid.[13]

Quantitative Data Summary

Direct yield and kinetic data for the synthesis of this compound are scarce in the literature. However, data from related biocatalytic processes that produce other hydroxy fatty acids can serve as a valuable benchmark for potential yields and analytical performance.

Table 1: Yields of Hydroxy Fatty Acids from Various Biocatalytic Processes

| Product | Enzyme/Organism | Substrate | Concentration / Yield | Reference |

|---|---|---|---|---|

| 10-Hydroxystearic acid | Oleate Hydratase (S. maltophilia) | Oleic Acid | 49 g/L (98% conversion) | [14] |

| 10-Hydroxystearic acid | Oleate Hydratase (L. fusiformis) | Oleic Acid | 40 g/L (94% yield) | [14] |

| 10,12-Dihydroxystearic acid | Oleate Hydratase (L. fusiformis) | Ricinoleic Acid | 13.5 g/L | [14] |

| (S)-10-hydroxy-cis-12-octadecenoic acid | Oleate Hydratase (L. plantarum) | Linoleic Acid | 280 g/L substrate loading | [14] |

| ω-Hydroxydodecanoic acid | CYP153A (Limnobacter sp.) | Dodecanoic Acid | 3.28 g/L |[11] |

Table 2: HPLC Analytical Parameters for Quantification of HODE Isomers Data presented is for a method developed for 9-HODE and 13-HODE isomers, which is applicable to the analysis of 12-HOE.[15]

| Parameter | 9-Z,E-HODE | 9-E,E-HODE | 13-Z,E-HODE | 13-E,E-HODE |

|---|---|---|---|---|

| Linearity Range (μg/mL) | 0.75–12.5 | 0.5–7.5 | 0.5–20.0 | 0.25–10.0 |

| Correlation Coefficient (R²) | 0.9992 | 0.9996 | 0.9994 | 0.9992 |

| Limit of Detection (μg/g) | 0.090 | 0.060 | 0.075 | 0.035 |

| Limit of Quantification (μg/g) | 0.32 | 0.20 | 0.25 | 0.12 |

| Average Recovery (%) | 89.33 | 87.93 | 89.03 | 89.03 |

Experimental Protocols

This section provides detailed methodologies for the key experimental stages, from enzymatic synthesis to product analysis and confirmation.

Protocol: Whole-Cell Biocatalytic Synthesis

This protocol describes a general workflow for producing a hydroxy fatty acid using a recombinant whole-cell biocatalyst expressing a fatty acid hydroxylase (e.g., oleate 12-hydroxylase).

-

Gene Cloning and Expression:

-

Synthesize and codon-optimize the gene for the desired fatty acid hydroxylase (e.g., from Ricinus communis).

-

Clone the gene into a suitable expression vector (e.g., pET vector for E. coli or pYES vector for S. cerevisiae).

-

Transform the expression vector into a suitable host strain (E. coli BL21(DE3) or S. cerevisiae).

-

-

Cell Culture and Induction:

-

Grow the recombinant cells in an appropriate medium (e.g., LB for E. coli, YPD for yeast) at an optimal temperature (e.g., 30°C) with shaking.

-

When the culture reaches a target optical density (OD₆₀₀ of ~0.6-0.8), induce protein expression with an appropriate inducer (e.g., 0.1-1 mM IPTG for E. coli, galactose for yeast).

-

Continue incubation at a lower temperature (e.g., 18-25°C) for 12-24 hours to enhance soluble protein expression.

-

-

Whole-Cell Biotransformation:

-

Harvest the cells by centrifugation (e.g., 5000 x g for 15 min).

-

Wash the cell pellet with a suitable buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5).

-

Resuspend the cells in the reaction buffer to a desired cell density (e.g., 10-50 g/L cell dry weight).

-

Add the substrate, oleic acid (e.g., 10-50 g/L), typically dissolved in a small amount of a co-solvent like DMSO or Tween 80 to aid dispersion.

-

If required by the enzyme, add cofactors (e.g., glucose for NADPH regeneration).

-

Incubate the reaction mixture at an optimal temperature (e.g., 30°C) with gentle agitation for 4-48 hours.

-

Monitor the reaction progress by taking samples periodically for analysis.

-

Protocol: Extraction and Purification

-

Reaction Quenching and Acidification: Stop the reaction by acidifying the mixture to pH 2-3 with a strong acid (e.g., 6M HCl). This protonates the fatty acid, making it more soluble in organic solvents.

-

Solvent Extraction:

-

Transfer the acidified mixture to a separatory funnel.

-

Add an equal volume of an organic solvent such as ethyl acetate (B1210297) or a 2:1 (v/v) mixture of chloroform:methanol (B129727).[16]

-

Shake vigorously and allow the phases to separate.

-

Collect the lower organic phase. Repeat the extraction of the aqueous phase twice more to maximize recovery.

-

-

Drying and Evaporation:

-

Combine the organic extracts and dry them over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude lipid extract.

-

-

Purification (Optional): For higher purity, the crude extract can be purified using silica (B1680970) gel column chromatography, eluting with a gradient of hexane (B92381) and ethyl acetate.

Protocol: Quantification by HPLC

This method is adapted from established protocols for separating HODE isomers.[15]

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV or Photo-Diode Array (PDA) detector.

-

Column: Normal-phase silica column (e.g., 250 mm × 4.6 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a mixture of n-hexane, isopropanol, and acetic acid (e.g., 98.3:1.6:0.1, v/v/v).[15]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 234 nm (suitable for conjugated dienes) or an Evaporative Light Scattering Detector (ELSD) for non-conjugated fatty acids.

-

Sample Preparation: Reconstitute the dried lipid extract in the mobile phase.

-

Quantification: Create a calibration curve using an authentic standard of this compound. Calculate the concentration in the sample based on the peak area.

Protocol: Structural Confirmation by GC-MS

-

Derivatization:

-

Methylation: Convert the carboxylic acid to its fatty acid methyl ester (FAME) by reacting the dried extract with 2% sulfuric acid in methanol at 50°C for 2 hours.

-

Silylation: Protect the hydroxyl group by reacting the FAME with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) at 60°C for 30 minutes. This increases volatility for GC analysis.

-

-

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium.

-

Injection: Splitless injection.

-

Temperature Program: Start at 60°C, ramp to 210°C at 5°C/min, then ramp to 280°C at 10°C/min and hold for 15 minutes.

-

Mass Spectrometry: Operate in electron impact (EI) mode. Scan from m/z 50 to 550.

-

Identification: The structure is confirmed by comparing the resulting mass spectrum with known fragmentation patterns and libraries (e.g., NIST). The alpha-cleavage fragments around the silylated hydroxyl group are characteristic and confirm its position.

Visualization of Workflows and Pathways

General Experimental Workflow Diagram

References

- 1. mdpi.com [mdpi.com]

- 2. Towards an understanding of oleate hydratases and their application in industrial processes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ricinoleic acid - Wikipedia [en.wikipedia.org]

- 5. d-nb.info [d-nb.info]

- 6. Functional and pathological roles of the 12- and 15-lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Linoleic acid - Wikipedia [en.wikipedia.org]

- 8. Arachidonic acid - Wikipedia [en.wikipedia.org]

- 9. The Role of 12/15-Lipoxygenase and Its Various Metabolites Generated from Multiple Polyunsaturated Fatty Acids as Substrates in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. Regio- and stereoselectivity of cytochrome P-450 and peroxygenase-dependent formation of cis-12,13-epoxy-9(Z)-octadecenoic acid (vernolic acid) in Euphorbia lagascae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Fatty Acid Hydratases: Versatile Catalysts to Access Hydroxy Fatty Acids in Efficient Syntheses of Industrial Interest | MDPI [mdpi.com]

- 15. Simultaneous Measurement of Four Hydroxyoctadecadienoic Acid Isomers in Meat Products by Normal-phase High Performance Liquid Chromatography [spkx.net.cn]

- 16. benchchem.com [benchchem.com]

12-HODE: A Technical Guide to its Discovery, Characterization, and Core Functions

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Hydroxyeicosatetraenoic acid (12-HODE) is a bioactive lipid mediator derived from the enzymatic oxidation of arachidonic acid. As a member of the eicosanoid family, 12-HODE plays a critical role in a multitude of physiological and pathological processes. Its discovery and subsequent characterization have unveiled its involvement in intricate signaling pathways that regulate cellular functions such as proliferation, migration, and inflammation. This technical guide provides a comprehensive overview of 12-HODE, detailing its discovery, biochemical properties, and key signaling mechanisms. Furthermore, it offers a compilation of detailed experimental protocols for its analysis and functional characterization, intended to serve as a valuable resource for researchers in academia and the pharmaceutical industry.

Discovery and Characterization

12-HODE is synthesized from arachidonic acid primarily through the action of the enzyme 12-lipoxygenase (ALOX12).[1] Arachidonic acid, a polyunsaturated fatty acid typically esterified in cell membrane phospholipids, is liberated by phospholipase A2 (PLA2).[2] The subsequent oxygenation by ALOX12 at the C-12 position leads to the formation of an unstable intermediate, 12-hydroperoxyeicosatetraenoic acid (12-HpETE), which is rapidly reduced to the more stable 12-HODE.[2][3]

A pivotal breakthrough in understanding the biological actions of 12-HODE was the identification of its high-affinity G protein-coupled receptor, GPR31.[4][5] This discovery provided a molecular basis for the diverse cellular responses elicited by 12-HODE. The binding of 12-HODE to GPR31 initiates a cascade of intracellular signaling events, positioning this lipid mediator as a key player in cell-to-cell communication.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the interaction of 12-S-HODE with its receptor, GPR31, and its biological effects.

| Parameter | Value | Cell System/Assay | Reference |

| Binding Affinity (Kd) | 4.8 ± 0.12 nM | 12-(S)-[3H]HETE binding to GPR31-transfected CHO cell membranes | [1] |

| EC50 for GTPγS binding | 0.28 ± 1.26 nM | 12-(S)-HETE stimulated GTPγS coupling in GPR31-transfected CHO cell membranes | [1] |

| IC50 for binding inhibition | 8 µM | 12-HETE inhibition of [125I]-PTA-OH (a thromboxane (B8750289) antagonist) binding to human platelet membranes | [6] |

| Biological Effect | Effective Concentration | Cell Type/Model | Reference |

| Stimulation of cell proliferation (murine colon cancer) | 0.1 µM | MC38 cells | [7] |

| Stimulation of cell proliferation (human colon cancer) | 10 µM | HCA-7 cells | [7] |

| Inhibition of colorectal cancer cell proliferation (by 13-HODE) | Not specified | Murine and human colon cancer cell lines | [7] |

| Increased expression of mesenchymal genes in colon cancer cells | 10, 30, and 100 nM | HT29 cells | [8] |

| Tissue/Cell Type | Reported Levels of 12-HETE or related metabolites | Condition | Reference |

| Human Colorectal Cancer | Comparable levels to normal colon mucosa | Colorectal cancer vs. normal tissue | [9] |

| Human Colorectal Polyps | Comparable levels to normal colon mucosa | Colorectal polyps vs. normal tissue | [9] |

| Human Colon Cancer (13-S-HODE) | Reduced levels compared to normal colon (median 0.12 ng/µg protein vs. 0.37 ng/µg protein) | Colorectal cancer vs. normal tissue | [10] |

Signaling Pathways

12-HODE, through its interaction with GPR31, activates several key downstream signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) cascade (MEK/ERK) and the Nuclear Factor-kappa B (NF-κB) pathway.[1][11] These pathways are central to the regulation of gene expression and cellular processes implicated in cancer progression, inflammation, and thrombosis.[11][12]

Caption: 12-HODE signaling through GPR31.

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and functional analysis of 12-HODE.

I. Extraction of 12-HODE from Biological Samples

A. Bligh-Dyer Method for Lipid Extraction from Cultured Cells

This protocol is a widely used method for the total lipid extraction from cellular material.[13][14][15][16][17]

-

Cell Harvesting: Wash cultured cells (e.g., in a 60 mm dish) with 3 ml of cold phosphate-buffered saline (PBS).

-

Lysis and Homogenization: Add 3 ml of a methanol (B129727):water solution (2:0.8 v/v) and scrape the cells into the buffer. Transfer the cell suspension to a glass tube.

-

Phase Separation:

-

Add 1 ml of chloroform (B151607) to the cell suspension. Vortex for 30 seconds and allow the phases to separate. Centrifugation at low speed (e.g., 1000 rpm for 1 minute) can facilitate this process.

-

Transfer the lower chloroform phase to a new glass tube.

-

Re-extract the remaining upper aqueous phase with an additional 1 ml of chloroform. Vortex and centrifuge as before.

-

Combine the two lower chloroform phases.

-

-

Washing: Add 3 ml of the methanol:water solution to the combined chloroform phase. Vortex for 30 seconds and allow the phases to separate.

-

Final Extraction and Drying: Aspirate the upper aqueous phase. Transfer the lower chloroform phase containing the lipids to a new glass tube. Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.

-

Storage: Store the dried lipid extract at -80°C until further analysis.

II. Quantification of 12-HODE

A. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of 12-HODE.

-

Sample Preparation:

-

Resuspend the dried lipid extract in a suitable solvent (e.g., methanol).

-

For plasma samples, a solid-phase extraction (SPE) step is often required to remove interfering substances.

-

-

Chromatographic Separation:

-

Inject the prepared sample onto a reverse-phase C18 column.

-

Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid).

-

-

Mass Spectrometric Detection:

-

Utilize an electrospray ionization (ESI) source in negative ion mode.

-

Set the mass spectrometer to monitor the specific precursor-to-product ion transition for 12-HODE (e.g., m/z 319.2 → 179.1).

-

Quantify the amount of 12-HODE in the sample by comparing its peak area to that of a known amount of a deuterated internal standard (e.g., 12-HETE-d8).

-

B. Enzyme Immunoassay (EIA)

EIA provides a competitive assay format for the quantification of 12-HODE.

-

Plate Coating: Use a microplate pre-coated with an antibody specific for 12-HODE.

-

Competitive Binding:

-

Add standards or samples to the wells, followed by the addition of a fixed amount of HRP-labeled 12-HODE.

-

Incubate to allow for competitive binding between the 12-HODE in the sample/standard and the HRP-labeled 12-HODE for the antibody binding sites.

-

-

Washing: Wash the plate to remove unbound reagents.

-

Substrate Addition: Add a chromogenic substrate for HRP (e.g., TMB).

-

Signal Detection: Stop the reaction and measure the absorbance at the appropriate wavelength. The intensity of the color is inversely proportional to the concentration of 12-HODE in the sample.

III. Functional Assays

A. GPR31 Activation: GTPγS Binding Assay

This assay measures the activation of G proteins coupled to GPR31 upon 12-HODE binding.[18][19][20][21][22]

-

Membrane Preparation: Prepare cell membranes from cells overexpressing GPR31.

-

Assay Reaction:

-

In a microplate, combine the cell membranes, various concentrations of 12-HODE (or other ligands), and GDP.

-

Initiate the reaction by adding [35S]GTPγS.

-

-

Incubation: Incubate the plate to allow for the binding of [35S]GTPγS to the activated Gα subunits.

-

Termination and Filtration: Stop the reaction and rapidly filter the contents of each well through a filter mat to separate bound from unbound [35S]GTPγS.

-

Scintillation Counting: Measure the radioactivity retained on the filter mat using a scintillation counter. The amount of bound [35S]GTPγS is proportional to the extent of GPR31 activation.

B. Downstream Signaling: Western Blot for ERK1/2 Phosphorylation

This method detects the activation of the MAPK pathway by assessing the phosphorylation status of ERK1/2.[23][24][25][26][27]

-

Cell Treatment: Treat cells with 12-HODE for various times and at different concentrations.

-

Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

-

Detection: Detect the chemiluminescent signal and quantify the band intensities. Normalize the p-ERK1/2 signal to the total ERK1/2 signal.

C. Gene Expression: NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB in response to 12-HODE.[7][28][29][30][31]

-

Cell Transfection: Co-transfect cells with a plasmid containing the luciferase gene under the control of an NF-κB response element and a GPR31 expression vector.

-

Cell Treatment: Treat the transfected cells with 12-HODE.

-

Cell Lysis: Lyse the cells to release the luciferase enzyme.

-

Luciferase Assay: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer. The light output is proportional to the transcriptional activity of NF-κB.

D. Cell Migration: Transwell Assay

This assay assesses the effect of 12-HODE on cell migration.[32][33][34][35][36]

-

Assay Setup:

-

Place a Transwell insert with a porous membrane into the well of a culture plate.

-

Add a chemoattractant (or 12-HODE) to the lower chamber.

-

Seed cells in serum-free medium in the upper chamber.

-

-

Incubation: Incubate the plate to allow for cell migration through the pores of the membrane towards the chemoattractant.

-

Quantification:

-

Remove non-migrated cells from the upper surface of the membrane.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the number of migrated cells in several microscopic fields.

-

E. Intracellular Calcium Mobilization Assay

This assay measures changes in intracellular calcium levels upon GPR31 activation.[2][3][4][37][38]

-

Cell Loading: Load cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM.

-

Baseline Measurement: Measure the baseline fluorescence of the cells.

-

Stimulation: Add 12-HODE to the cells.

-

Fluorescence Measurement: Monitor the change in fluorescence intensity over time. For ratiometric dyes like Fura-2, measure the ratio of fluorescence at two different excitation or emission wavelengths to determine the intracellular calcium concentration.

Experimental and Logical Workflows

Caption: General experimental workflow for 12-HODE research.

Conclusion

12-HODE is a multifaceted lipid mediator with significant implications for human health and disease. The elucidation of its synthesis, receptor, and signaling pathways has provided a framework for understanding its diverse biological roles. The experimental protocols detailed in this guide offer a practical resource for researchers aiming to investigate the intricacies of 12-HODE biology. Continued research in this area holds the promise of identifying novel therapeutic targets for a range of pathologies, including cancer, inflammatory disorders, and cardiovascular diseases.

References

- 1. Identification of the Orphan G Protein-coupled Receptor GPR31 as a Receptor for 12-(S)-Hydroxyeicosatetraenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hellobio.com [hellobio.com]

- 5. researchgate.net [researchgate.net]

- 6. 12-HETE inhibits the binding of PGH2/TXA2 receptor ligands in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. indigobiosciences.com [indigobiosciences.com]

- 8. Platelets induce free and phospholipid-esterified 12-hydroxyeicosatetraenoic acid generation in colon cancer cells by delivering 12-lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. oncotarget.com [oncotarget.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lipid Receptor GPR31 (G-Protein-Coupled Receptor 31) Regulates Platelet Reactivity and Thrombosis Without Affecting Hemostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biochem.wustl.edu [biochem.wustl.edu]

- 14. tabaslab.com [tabaslab.com]

- 15. epic.awi.de [epic.awi.de]

- 16. scribd.com [scribd.com]

- 17. youtube.com [youtube.com]

- 18. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 19. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. | Semantic Scholar [semanticscholar.org]

- 22. [35S]GTPgammaS binding in G protein-coupled receptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. 3.4. Western Blotting and Detection [bio-protocol.org]

- 25. benchchem.com [benchchem.com]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 29. bowdish.ca [bowdish.ca]

- 30. cdn.caymanchem.com [cdn.caymanchem.com]

- 31. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 32. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 33. benchchem.com [benchchem.com]

- 34. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 35. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 36. protocols.io [protocols.io]

- 37. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 38. ionbiosciences.com [ionbiosciences.com]

Natural Sources of 12-Hydroxy-9(E)-octadecenoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural sources of 12-Hydroxy-9(E)-octadecenoic acid, also known as ricinelaidic acid. As the trans isomer of the more abundant ricinoleic acid, its natural occurrence is primarily associated with the seed oil of Ricinus communis (castor bean). This document details the biosynthetic pathways, presents quantitative data where available, and offers in-depth experimental protocols for the extraction, isolation, and analysis of this hydroxy fatty acid. The information is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields.

Introduction

This compound is a monounsaturated, hydroxylated fatty acid with an 18-carbon chain. It is the geometric isomer of ricinoleic acid, differing in the configuration of the double bond at the 9th carbon, which is in the trans (E) configuration as opposed to the cis (Z) configuration of ricinoleic acid. While ricinoleic acid is a well-known major component of castor oil, the natural abundance and specific biological roles of its trans isomer are less characterized. This guide aims to consolidate the current knowledge on the natural sources of this compound, providing a technical foundation for further research and development.

Primary Natural Sources

The predominant natural source of 12-hydroxy-9-octadecenoic acid is the seed oil of the castor bean plant, Ricinus communis. However, the vast majority of this fatty acid in castor oil exists as the cis isomer, ricinoleic acid, which can constitute up to 90% of the total fatty acid content.[1][2][3] The trans isomer, this compound, has been reported to be present in Ricinus communis, although its concentration is significantly lower and not well-quantified in most studies.[4]

Another potential source is Jatropha curcas kernel cake, where an isomeric mixture of hydroxy-octadecenoic acids has been identified.[5] However, the presence and specific quantification of the 9(E) isomer in this mixture require further investigation, as some studies have questioned these findings.[5] Additionally, this compound has been reported in Linum mucronatum, but quantitative data from this source is scarce.[4]

Quantitative Data

Quantitative data specifically for this compound in its natural sources is limited in the available literature. Most analyses of castor oil focus on the high concentration of ricinoleic acid. The table below summarizes the typical fatty acid composition of castor oil, highlighting the predominance of the cis isomer.

| Fatty Acid | Chemical Formula | Concentration Range (%) in Castor Oil |

| Ricinoleic acid (cis) | C18H34O3 | 85 - 95 |

| Linoleic acid | C18H32O2 | 1 - 5 |

| Oleic acid | C18H34O2 | 1 - 6 |

| Stearic acid | C18H36O2 | 0.5 - 1 |

| Palmitic acid | C16H32O2 | 0.5 - 1 |

| Dihydroxystearic acid | C18H36O4 | 0.3 - 0.5 |

| This compound (trans) | C18H34O3 | Not typically quantified; present in trace amounts |

Note: The concentration of this compound is not routinely reported in standard fatty acid profiles of castor oil and is presumed to be a minor component.

Biosynthesis

The biosynthesis of 12-hydroxy-9-octadecenoic acid in Ricinus communis primarily leads to the formation of the cis isomer, ricinoleic acid. The pathway begins with oleic acid, which is hydroxylated at the 12th carbon.

Biosynthesis of Ricinoleic Acid (cis-isomer)

The key enzyme in this pathway is a fatty acid hydroxylase, specifically an oleate (B1233923) Δ12-hydroxylase. This enzyme is a desaturase-like protein located in the endoplasmic reticulum. It acts on oleic acid that is esterified to phosphatidylcholine (PC), introducing a hydroxyl group at the 12th carbon position.

Formation of this compound (trans-isomer)

The precise biosynthetic pathway for the formation of the trans isomer in plants is not well-elucidated. It is hypothesized to occur via one of two potential mechanisms:

-

Direct enzymatic synthesis: A specific isomerase or a variant of the hydroxylase could directly produce the trans double bond during or after hydroxylation. However, evidence for such an enzyme is currently lacking.

-

Isomerization of ricinoleic acid: The more likely route is the cis-trans isomerization of the existing ricinoleic acid. This could be an enzymatic process catalyzed by a specific isomerase or a non-enzymatic process induced by factors such as heat, light, or the presence of radical species during seed development, harvesting, or oil extraction. In some bacteria, cis-trans isomerases have been identified that convert unsaturated fatty acids in response to environmental stress.[6] It is plausible that analogous enzymatic systems exist in plants, although they are not yet characterized for ricinoleic acid.

Experimental Protocols

The following sections provide detailed methodologies for the extraction, purification, and analysis of this compound from natural sources, primarily focusing on castor oil.

General Experimental Workflow

Extraction and Isolation of Total Hydroxyoctadecenoic Acids

This protocol describes the liberation of fatty acids from the triacylglycerol backbone of castor oil.

-

Saponification:

-

To 10 g of castor oil in a round-bottom flask, add 50 mL of 2 M potassium hydroxide (B78521) in 95% ethanol (B145695).

-

Reflux the mixture for 1 hour with constant stirring. Saponification is complete when the solution becomes clear.

-

-

Solvent Removal:

-

Remove the ethanol using a rotary evaporator.

-

-

Acidification and Extraction:

-

Dissolve the resulting soap in 100 mL of distilled water.

-

Acidify the solution to pH 1-2 with 6 M hydrochloric acid while cooling in an ice bath. This will precipitate the free fatty acids.

-

Transfer the mixture to a separatory funnel and extract three times with 50 mL of diethyl ether or n-hexane.

-

Combine the organic layers, wash with 50 mL of saturated sodium chloride solution, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude free fatty acid mixture.

-

Purification by Solid-Phase Extraction (SPE)

This step can be used to separate hydroxy fatty acids from non-hydroxylated fatty acids.

-

Column Preparation:

-

Activate a silica gel SPE cartridge (e.g., 1 g) by washing with 10 mL of hexane.

-

-

Sample Loading:

-

Dissolve the crude fatty acid extract in a minimal volume of hexane.

-

Load the sample onto the prepared SPE cartridge.

-

-

Elution:

-

Elute non-polar compounds, including non-hydroxylated fatty acids, with a non-polar solvent system (e.g., 20 mL of hexane:diethyl ether, 95:5 v/v).

-

Elute the hydroxy fatty acids with a more polar solvent (e.g., 20 mL of diethyl ether).

-

-

Solvent Evaporation:

-

Collect the diethyl ether fraction and evaporate the solvent to yield the purified hydroxy fatty acid fraction.

-

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis requires derivatization of the fatty acids to increase their volatility.

-

Derivatization (Methylation and Silylation):

-

Methylation: To the dried hydroxy fatty acid fraction, add 2 mL of 2% (v/v) sulfuric acid in methanol. Heat at 70°C for 2 hours. After cooling, add 2 mL of water and extract the fatty acid methyl esters (FAMEs) with 2 mL of hexane.

-

Silylation: Evaporate the hexane to dryness under a stream of nitrogen. Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 50 µL of pyridine. Heat at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) ether derivatives.[7]

-

-

GC-MS Conditions:

-

Column: A capillary column suitable for fatty acid analysis, such as a DB-23 (50% cyanopropyl-methylpolysiloxane) or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector: Splitless injection at 250°C.

-

Oven Program: Start at 100°C, hold for 2 minutes, ramp to 240°C at 5°C/min, and hold for 10 minutes.

-

Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range of m/z 50-550.

-

-

Identification:

-

The mass spectra of the TMS derivatives of 12-hydroxy-9-octadecenoic acid methyl ester will show characteristic fragmentation patterns that can be used for identification. The separation of cis and trans isomers may be possible with high-resolution capillary columns and careful optimization of the temperature program.

-

Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC can be used for the analysis of underivatized fatty acids and for the separation of cis and trans isomers.

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). Some specialized columns with higher shape selectivity, like those with a cholesteryl stationary phase, may provide better separation of geometric isomers.[8]

-

Mobile Phase: A gradient elution is typically used. For example, a gradient of acetonitrile (B52724) and water containing 0.1% formic acid. Start with a lower concentration of acetonitrile and gradually increase it.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV detection at a low wavelength (e.g., 205 nm) or, for higher sensitivity and specificity, a mass spectrometer (LC-MS).

-

-

Sample Preparation:

-

Dissolve the purified hydroxy fatty acid fraction in the initial mobile phase.

-

-

Analysis:

-

Inject the sample and monitor the chromatogram for peaks corresponding to 12-hydroxy-9-octadecenoic acid isomers. Retention times will differ for the cis and trans isomers, allowing for their separation and quantification.[9]

-

Conclusion

This compound is a naturally occurring hydroxy fatty acid, primarily found as a minor component in castor oil, where its cis isomer, ricinoleic acid, is abundant. While its presence in other plant sources has been reported, quantitative data remains limited. The biosynthetic pathway leading to the trans isomer in plants is not yet fully understood but is likely to involve isomerization of the cis precursor. The experimental protocols detailed in this guide provide a robust framework for the extraction, purification, and analysis of this compound, which will be instrumental for researchers investigating its biological activities and potential applications. Further research is warranted to fully elucidate the natural abundance, biosynthesis, and physiological significance of this compound.

References

- 1. Quantitative analyses of ricinoleic acid and ricinine in Ricinus communis extracts and its biopesticides -Journal of Applied Biological Chemistry | Korea Science [koreascience.kr]

- 2. researchgate.net [researchgate.net]

- 3. Ricinoleic acid - Wikipedia [en.wikipedia.org]

- 4. 12-Hydroxyoctadec-9-enoic acid | C18H34O3 | CID 8839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Critique on conclusions regarding toxic compounds in Jatropha curcas kernel cake - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of cis-trans Isomerization of Unsaturated Fatty Acids in Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]

- 7. marinelipids.ca [marinelipids.ca]

- 8. hplc.eu [hplc.eu]

- 9. researchgate.net [researchgate.net]

12-HODE signaling and mechanism of action

An In-depth Technical Guide to 12-HODE Signaling and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Hydroxyoctadecadienoic acid (12-HODE) is a bioactive lipid mediator derived from the metabolism of linoleic acid by lipoxygenase enzymes. It plays a crucial role in a variety of physiological and pathological processes, including cell signaling, inflammation, cancer progression, and thrombosis. This technical guide provides a comprehensive overview of the core signaling pathways of 12-HODE, its mechanism of action, relevant quantitative data, and detailed experimental protocols for its study.

12-HODE Signaling Pathways and Mechanism of Action

12-HODE exerts its effects primarily through binding to specific cell surface and nuclear receptors. The most well-characterized receptor for 12(S)-HETE, a stereoisomer of 12-HODE, is the G protein-coupled receptor GPR31.[1][2]

Receptor-Mediated Signaling:

-

GPR31 (12-HETER): The binding of 12(S)-HETE to GPR31, a Gαi/o-coupled receptor, initiates a cascade of intracellular events.[2][3] This interaction leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[3]

-

Downstream Pathways: Activation of GPR31 by 12(S)-HETE has been shown to stimulate several key signaling pathways:

-

MAPK/ERK Pathway: 12(S)-HETE-GPR31 signaling leads to the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically ERK1/2, which is involved in cell proliferation and survival.[1][2][4]

-

PI3K/Akt Pathway: In some cell types, such as pulmonary artery endothelial cells, 12(S)-HETE promotes cell survival through the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[3][5]

-

PLC/PKC Pathway: 12(S)-HETE can trigger the hydrolysis of inositol (B14025) phospholipids (B1166683) via phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[6][7] This, in turn, activates protein kinase C (PKC), which is implicated in cell adhesion and migration.[6][7][8]

-

Calcium Mobilization: The release of IP3 can induce the mobilization of intracellular calcium, a key second messenger in many cellular processes.[3][9]

-

NF-κB Pathway: The 12(S)-HETE/GPR31 axis can also lead to the activation of the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of inflammation and cell survival.[2][4]

-

Physiological and Pathological Roles:

-

Cancer: 12-HETE has been implicated in cancer progression and metastasis.[8] It can promote tumor cell proliferation, adhesion, invasion, and angiogenesis.[4][8][10][11] The pro-tumorigenic effects of 12-HETE are often contrasted with the anti-tumor properties of 13-HODE, another linoleic acid metabolite.[10][12]

-

Thrombosis: Platelet-derived 12-HETE plays a significant role in thrombosis by promoting platelet activation and aggregation, in part through the activation of glycoprotein (B1211001) IIb/IIIa.[13][14]

-

Neuropathic Pain: GPR31 expression is increased in the spinal cord in models of neuropathic pain, and signaling through the 12(S)-HETE/GPR31 pathway is pronociceptive, mediated by MAPK activation.[1]

-

Diabetes: 12(S)-HETE can reduce insulin (B600854) secretion and induce apoptosis in pancreatic beta cells.[4] In diabetic retinopathy, 12-HETE activates Müller glial cells, leading to inflammatory and oxidative responses.[15]

Quantitative Data

The following tables summarize key quantitative data related to 12-HODE and its interactions.

Table 1: Receptor Binding and Activation

| Ligand | Receptor | Cell Type | Assay | Parameter | Value | Reference |

| 12(S)-HETE | GPR31 | Transfected Cells | GTPγS binding | EC50 | 0.28 ± 1.26 nM | [2] |

| 12(S)-[3H]HETE | GPR31 | Transfected Cells | Radioligand binding | Kd | 4.8 ± 0.12 nM | [2] |

| 12(S)-HETE | High-affinity binding site | B16a melanoma cells | Radioligand binding | Kd | 1 nM | [6][7] |

| 13(S)-HODE | 12(S)-HETE binding site | B16a melanoma cells | Competitive binding | IC50 | 4 nM | [6][7] |

| 12(S)-HETE | Platelets | Radioligand binding | Kd | ~20 nM | [14] |

Table 2: Effects on Cell Proliferation

| Compound | Cell Line | Effect | Concentration | Reference |

| 12-HETE | MC38 (murine colon cancer) | Stimulation | 0.1 µM | [10] |

| 12-HETE | HCA-7 (human colon cancer) | Stimulation | 10 µM | [10] |

| 13-HODE | MC38 (murine colon cancer) | Inhibition | Not specified | [10] |

| 13-HODE | HCA-7 (human colon cancer) | Inhibition | Not specified | [10] |

Table 3: Plasma Concentrations of HODEs

| Analyte | Species | Mean Concentration (nmol/L) | Reference |

| 9-HODE | Rat | 57.8 | [16] |

| 13-HODE | Rat | 123.2 | [16] |

Experimental Protocols

Detailed methodologies for key experiments in 12-HODE research are provided below.

Protocol 1: Quantification of 12-HODE by LC-MS/MS

This protocol outlines a general procedure for the analysis of HODE isomers in biological samples.[16][17][18][19]

1. Sample Preparation (Lipid Extraction):

- To prevent auto-oxidation, add an antioxidant like butylated hydroxytoluene (BHT) to the sample.[18]

- For total HODE measurement (free and esterified), perform alkaline hydrolysis (saponification) on the sample.[16][17]

- Perform liquid-liquid extraction using a suitable solvent system (e.g., Folch method with chloroform/methanol).[18]

- Carefully collect the organic phase containing the lipids.

- Dry the organic extract under a stream of nitrogen.

2. Chromatographic Separation:

- Reconstitute the dried extract in the mobile phase.

- Inject the sample onto a C18 reverse-phase HPLC column.[18][20]

- Use a gradient elution with a mobile phase typically consisting of water and methanol (B129727) or acetonitrile (B52724) with a modifier like acetic acid or formic acid.[18][20]

3. Mass Spectrometry Detection:

- Operate the mass spectrometer in negative electrospray ionization (ESI) mode.[18]

- Use Multiple Reaction Monitoring (MRM) for quantification.

- The precursor ion for HODE is m/z 295.2.[16][18]

- Select specific product ions for 12-HODE and other isomers to ensure specificity.

4. Data Analysis:

- Quantify 12-HODE by comparing the peak area of the sample to a standard curve generated with known amounts of a 12-HODE analytical standard.

- Use a deuterated internal standard (e.g., 12-HODE-d4) to correct for extraction efficiency and matrix effects.[18]

Protocol 2: 12-HODE Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is a general guideline for a competitive ELISA to measure HODE concentrations.[21][22][23]

1. Plate Preparation:

- Use a 96-well plate pre-coated with a secondary antibody (e.g., goat anti-rabbit IgG).

2. Assay Procedure:

- Add standards and prepared samples to the appropriate wells.

- Add an alkaline phosphatase (AP) or horseradish peroxidase (HRP) conjugated HODE antigen to the wells.

- Add a polyclonal rabbit antibody specific to the HODE isomer of interest.

- Incubate the plate at room temperature to allow for competitive binding.

- Wash the plate to remove unbound reagents.

- Add the appropriate substrate (e.g., pNpp for AP, TMB for HRP).

- Incubate to allow for color development. The intensity of the color is inversely proportional to the amount of HODE in the sample.

- Stop the reaction with a stop solution.

- Read the absorbance at the appropriate wavelength (e.g., 405 nm for pNpp, 450 nm for TMB).

3. Data Analysis:

- Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

- Determine the concentration of HODE in the samples by interpolating their absorbance values on the standard curve.

Protocol 3: Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.[24][25][26][27][28]

1. Cell Preparation:

- Culture cells expressing the receptor of interest (e.g., GPR31) in a suitable format (e.g., 96-well plate).

- Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-3 AM or Fluo-4 AM) by incubating them with the dye in an appropriate buffer.

2. Calcium Measurement:

- Wash the cells to remove extracellular dye.

- Establish a baseline fluorescence reading using a fluorescence plate reader or a fluorometric imaging plate reader (FLIPR).

- Add 12-HODE at various concentrations to the wells to stimulate the cells.

- Monitor the change in fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium.

3. Data Analysis:

- Plot the change in fluorescence against the concentration of 12-HODE to generate a dose-response curve.

- Calculate the EC50 value, which represents the concentration of 12-HODE that elicits a half-maximal response.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: 12(S)-HETE signaling cascade via the GPR31 receptor.

Caption: General workflow for quantifying 12-HODE using LC-MS/MS.

Caption: The role of 12-HETE in promoting cancer metastasis.

References

- 1. 12-(S)-Hydroxyeicosatetraenoic Acid and GPR31 Signaling in Spinal Cord in Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of the orphan G protein-coupled receptor GPR31 as a receptor for 12-(S)-hydroxyeicosatetraenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 5. 12(S)-HETE, pleiotropic functions, multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 12(S)-hydroxyeicosatetraenoic acid and 13(S)-hydroxyoctadecadienoic acid regulation of protein kinase C-alpha in melanoma cells: role of receptor-mediated hydrolysis of inositol phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 12(S)-hydroxyeicosatetraenoic acid and 13(S)-hydroxyoctadecadienoic acid regulation of protein kinase C-alpha in melanoma cells: role of receptor-mediated hydrolysis of inositol phospholipids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 12-lipoxygenases and 12(S)-HETE: role in cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. oncotarget.com [oncotarget.com]

- 11. Endogenous 12(S)-HETE production by tumor cells and its role in metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 12/15 Lipoxygenase regulation of colorectal tumorigenesis is determined by the relative tumor levels of its metabolite 12-HETE and 13-HODE in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Platelet-derived 12-hydroxyeicosatetraenoic acid plays an important role in mediating canine coronary thrombosis by regulating platelet glycoprotein IIb/IIIa activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ashpublications.org [ashpublications.org]

- 15. 12-HETE activates Müller glial cells: the potential role of GPR31 and miR-29 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Comprehensive measurements of hydroxylinoleate and hydroxyarachidonate isomers in blood samples from primary open-angle glaucoma patients and controls - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. LC-MS – What Is LC-MS, LC-MS Analysis and LC-MS/MS | Technology Networks [technologynetworks.com]

- 20. researchgate.net [researchgate.net]

- 21. resources.amsbio.com [resources.amsbio.com]

- 22. ELISA Protocol [protocols.io]

- 23. mybiosource.com [mybiosource.com]

- 24. Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout - PMC [pmc.ncbi.nlm.nih.gov]

- 25. ionbiosciences.com [ionbiosciences.com]

- 26. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 27. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Enzymatic Production of 12-Hydroxy-9(E)-octadecenoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic production of 12-Hydroxy-9(E)-octadecenoic acid, also known as ricinelaidic acid. This valuable hydroxy fatty acid has potential applications in various fields, including the development of novel therapeutics and advanced biomaterials. This document outlines a multi-step biocatalytic process, starting from the readily available castor oil. It includes detailed experimental protocols, quantitative data from relevant studies, and visualizations of the enzymatic pathways and workflows.

Introduction

This compound is the trans-isomer of ricinoleic acid, the primary fatty acid component of castor oil. The presence of a hydroxyl group and a trans double bond imparts unique chemical properties that make it a target for various industrial and pharmaceutical applications. Enzymatic synthesis offers a green and highly specific alternative to traditional chemical methods for producing this molecule.

The proposed enzymatic pathway involves a two-step process:

-

Lipase-catalyzed hydrolysis of castor oil to yield ricinoleic acid (12-hydroxy-9(Z)-octadecenoic acid).

-

Isomerase-catalyzed cis-trans isomerization of the double bond at the 9th position of ricinoleic acid to produce this compound.

This guide provides detailed methodologies for each step, including the preparation of the biocatalysts through recombinant expression in Escherichia coli.

Enzymatic Pathway Overview

The overall enzymatic conversion can be visualized as a two-step cascade. The first step liberates the substrate for the second key isomerization step.

The Role of 12-Hydroxyoctadecadienoic Acid (12-HODE) in Inflammatory Processes: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

12-Hydroxy-9Z,11E-octadecadienoic acid (12-HODE) is a bioactive lipid mediator derived from the enzymatic or non-enzymatic oxidation of the essential omega-6 fatty acid, linoleic acid. As a member of the octadecanoid family, 12-HODE has emerged as a critical signaling molecule in a variety of physiological and pathological processes. Its role in inflammation is particularly complex, exhibiting both pro- and anti-inflammatory activities that are highly dependent on the cellular context, the specific stereoisomer, and the underlying pathology. This technical guide provides an in-depth exploration of the synthesis, core signaling pathways, and cellular functions of 12-HODE in inflammation. It includes a summary of quantitative data, detailed experimental protocols for its study, and visualizations of its molecular pathways to serve as a comprehensive resource for professionals in biomedical research and drug development.

Synthesis of 12-HODE

12-HODE is generated in the body through two primary routes: enzymatic conversion and non-enzymatic chemical oxidation.

-

Enzymatic Pathway: The principal enzyme responsible for 12-HODE synthesis is the platelet-type 12-lipoxygenase (12-LOX, gene ALOX12). This enzyme catalyzes the stereospecific insertion of molecular oxygen into linoleic acid to form 12(S)-hydroperoxy-9Z,11E-octadecadienoic acid (12(S)-HpODE). This unstable hydroperoxide is rapidly reduced by cellular peroxidases, such as glutathione (B108866) peroxidase, to the more stable hydroxy derivative, 12(S)-HODE.

-

Non-Enzymatic Pathway: In conditions of high oxidative stress, linoleic acid can be oxidized by reactive oxygen species (ROS) through free-radical-mediated reactions. This non-enzymatic pathway is not stereospecific and results in the formation of a racemic mixture of 12(S)-HODE and 12(R)-HODE, along with other oxidized derivatives.

Core Signaling Mechanisms of 12-HODE

12-HODE exerts its biological effects primarily by acting as a ligand for the nuclear receptor Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).

2.1. PPARγ Activation and Anti-Inflammatory Effects

PPARγ is a ligand-activated transcription factor that plays a pivotal role in adipogenesis, glucose metabolism, and the regulation of inflammation.[1][2] Several isomers of HODE, including 12-HODE, are recognized as endogenous agonists for PPARγ.[1]

The canonical anti-inflammatory mechanism of 12-HODE-mediated PPARγ activation involves:

-

Ligand Binding: 12-HODE, being lipophilic, diffuses across the cell membrane and into the nucleus, where it binds to the ligand-binding domain (LBD) of PPARγ.

-

Heterodimerization: Upon ligand binding, PPARγ undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR).

-

DNA Binding: The PPARγ-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.

-

Transcriptional Regulation: This binding event can either activate or repress gene transcription.

-

Transactivation: The complex recruits co-activator proteins to increase the transcription of genes with anti-inflammatory or metabolic functions, such as the fatty acid transporter CD36.

-

Transrepression: More critically for inflammation, the activated PPARγ complex can interfere with the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[2][3] This transrepression mechanism does not involve direct DNA binding but rather protein-protein interactions that prevent these factors from activating the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β.

-

Function of 12-HODE in Key Inflammatory Cells

The functional outcome of 12-HODE signaling varies significantly among different immune and vascular cells.

3.1. Macrophages

Macrophages exhibit remarkable plasticity and can be polarized into a pro-inflammatory M1 state or an anti-inflammatory/pro-resolving M2 state.[4] 12-HODE, primarily through PPARγ activation, plays a crucial role in this process.

-

Polarization: Activation of PPARγ by 12-HODE generally promotes an M2-like phenotype.[3] This is characterized by reduced secretion of M1-associated cytokines (TNF-α, IL-12, IL-23) and enhanced expression of M2 markers.[5][6] This shift is critical for the resolution of inflammation and tissue repair.

-

Lipid Metabolism: PPARγ activation upregulates the expression of the scavenger receptor CD36, which increases the uptake of oxidized lipids. While this is a key step in foam cell formation in atherosclerosis, it is also part of the clearance mechanism for cellular debris.

3.2. Endothelial Cells

The vascular endothelium is a critical interface in inflammation, controlling the recruitment of leukocytes from the bloodstream into tissues. The arachidonic acid metabolite 12-HETE has been shown to be a potent modulator of endothelial cell function, and 12-HODE is believed to have overlapping roles.

-

Adhesion Molecule Expression: 12-HETE can increase the surface expression of integrins, such as αvβ3, on endothelial cells.[7][8] This enhances the adhesion of both tumor cells and leukocytes. Other oxidized lipids have been shown to upregulate the expression of ICAM-1, a key adhesion molecule for neutrophils.[9] By promoting the expression of these adhesion molecules, 12-HODE can contribute to the recruitment of inflammatory cells to a site of injury or infection.

3.3. Neutrophils

Neutrophils are the first responders of the innate immune system. While direct studies on 12-HODE are limited, the broader class of lipoxygenase products, including leukotrienes and HETEs, are powerful regulators of neutrophil activity. It is plausible that 12-HODE contributes to these pro-inflammatory functions, which include chemotaxis (directed migration to the inflammatory site) and degranulation (release of cytotoxic enzymes and inflammatory mediators).

Quantitative Data Summary

The concentration of 12-HODE and related metabolites is often altered in inflammatory conditions. The following tables summarize representative quantitative data from the literature. Note that values can vary significantly based on the analytical method, patient cohort, and disease severity.

Table 1: Representative Concentrations of 12-HETE in Human Plasma*

| Condition | Sample | Concentration (Mean ± SD or Median) | Control Group Concentration | Fold Change | Reference |

| Sickle Cell Disease (Severe) | Plasma | 7.3 ± 2.6 ng/mL | 1.8 ± 0.6 ng/mL (Mild SCD) | ~4.1x | [10] |

| Pulmonary Arterial Hypertension | Plasma | ≥57 pg/mL (High-risk group) | 36.3 pg/mL (Median, Controls) | >1.5x | [11] |

| Type 2 Diabetes with CAD | Plasma | 10.9 ± 3.1 ng/mL | 4.8 ± 1.5 ng/mL (Healthy) | ~2.3x | [12] |

*Data for the closely related arachidonic acid metabolite 12-HETE is often reported and serves as a proxy for 12-LOX activity.

Table 2: Dose-Dependent Effects of 12-HETE on Endothelial Cell Function

| Cell Type | Parameter Measured | Effective Concentration | Effect | Reference |

| Rat Aortic Endothelial Cells | αvβ3 Surface Expression | 0.1 µM | Significant Increase | [7] |

| Murine Microvascular Endothelial Cells | B16 Melanoma Cell Adhesion | 0.1 µM | ~2-fold increase | [8] |

Detailed Experimental Protocols

Protocol 1: Quantification of 12-HODE in Plasma by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of 12-HODE using liquid chromatography-tandem mass spectrometry.

-

Sample Preparation & Lipid Extraction:

-

To 100 µL of plasma, add 10 µL of an antioxidant solution (e.g., 0.2 mg/mL BHT in ethanol) to prevent auto-oxidation.

-

Add 10 µL of an internal standard solution (e.g., 100 ng/mL 12-HODE-d4 in ethanol) to correct for extraction loss and matrix effects.

-

Precipitate proteins by adding 400 µL of ice-cold acetone, vortex thoroughly, and incubate at -20°C for 30 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube.

-

Perform a solid-phase extraction (SPE) for lipid class separation. Condition a C18 SPE column with methanol (B129727), then equilibrate with water. Load the sample, wash with 10% methanol to remove polar impurities, and elute the lipids with 1 mL of methanol or ethyl acetate.[13]

-

Dry the eluate under a stream of nitrogen gas and reconstitute the residue in 100 µL of the initial mobile phase (e.g., 63:37 water:acetonitrile with 0.02% formic acid).[13]

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a C18 reverse-phase column (e.g., 2.1 x 150 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid.

-

Gradient: A typical gradient runs from ~35% B to 100% B over 10-15 minutes to separate HODE isomers.

-

Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode.

-

MRM Transitions: Use multiple reaction monitoring (MRM) for quantification.

-

12-HODE: Q1: 295.2 m/z → Q3: 179.1 m/z (corresponding to the carboxylate precursor and a characteristic fragment).

-

12-HODE-d4 (Internal Standard): Q1: 299.2 m/z → Q3: 183.1 m/z.

-

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of a 12-HODE analytical standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Quantify the 12-HODE concentration in the sample by interpolating its peak area ratio from the standard curve.

-

Protocol 2: In Vitro Macrophage Polarization Assay

This protocol describes how to test the effect of 12-HODE on macrophage polarization using the human monocyte cell line THP-1.

-

Differentiation of THP-1 Monocytes into M0 Macrophages:

-

Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin/Streptomycin.

-

Seed THP-1 cells into 12-well plates at a density of 0.5 x 10^6 cells/well.

-

Induce differentiation by adding Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 50-100 ng/mL.

-

Incubate for 48-72 hours. The cells will become adherent and adopt a macrophage-like morphology (M0 state).

-

Wash the cells gently with sterile PBS to remove non-adherent cells and residual PMA. Add fresh, PMA-free media and rest the cells for 24 hours.

-

-

Macrophage Polarization:

-

Prepare treatment media. For each condition, you will have a control and a 12-HODE-treated group.

-

M1 Polarization (Positive Control): Add LPS (100 ng/mL) and IFN-γ (20 ng/mL).

-

M2 Polarization (Positive Control): Add IL-4 (20 ng/mL) and IL-13 (20 ng/mL).

-

Test Condition: To assess the effect of 12-HODE on M1 polarization, pre-treat M0 macrophages with 12-HODE (e.g., 1-10 µM) for 1-2 hours before adding LPS/IFN-γ.

-

Test Condition: To assess the direct polarizing effect of 12-HODE, treat M0 macrophages with 12-HODE alone.

-

Incubate all plates for 24 hours (for gene expression analysis) or 48 hours (for cytokine protein analysis).

-

-

Analysis of Polarization Markers:

-

Gene Expression (qRT-PCR): Harvest cells, extract RNA, and perform quantitative real-time PCR.

-

M1 markers:TNF, IL6, IL1B, NOS2.

-

M2 markers:ARG1, MRC1 (CD206), IL10.

-

-

Protein Secretion (ELISA): Collect the cell culture supernatants and measure the concentration of key cytokines (e.g., TNF-α, IL-6, IL-10) using enzyme-linked immunosorbent assay kits.

-

Surface Marker Expression (Flow Cytometry): Detach cells using a gentle cell scraper or enzyme-free dissociation buffer. Stain with fluorescently-labeled antibodies against surface markers (e.g., CD86 for M1, CD206 for M2) and analyze by flow cytometry.

-

Protocol 3: PPARγ Activation Luciferase Reporter Assay

This assay measures the ability of 12-HODE to activate PPARγ-mediated gene transcription.

-

Cell Culture and Transfection:

-

Use a suitable cell line, such as HEK293T or HepG2. Seed cells in a 96-well white, clear-bottom assay plate to be ~80% confluent on the day of transfection.

-

Co-transfect the cells using a lipid-based transfection reagent (e.g., Lipofectamine). The plasmid mixture per well should include:

-

A PPARγ expression vector (containing the full-length human PPARγ gene).

-

A reporter plasmid containing the firefly luciferase gene downstream of a promoter with multiple PPREs.

-

A control plasmid (e.g., expressing Renilla luciferase) to normalize for transfection efficiency.

-

-

-

Compound Treatment:

-

After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of 12-HODE (e.g., 0.1 to 25 µM).

-

Include a vehicle control (e.g., DMSO or ethanol).

-

Include a positive control, such as the known PPARγ agonist Rosiglitazone (e.g., 1 µM).

-

Incubate the plate for another 18-24 hours.

-

-

Luciferase Assay:

-

Remove the medium from the wells. Lyse the cells using a passive lysis buffer.

-

Use a dual-luciferase reporter assay system. Add the firefly luciferase substrate and measure luminescence using a plate-reading luminometer.

-

Subsequently, add the quencher/Renilla luciferase substrate and measure the second luminescence signal.

-

-

Data Analysis:

-

Calculate the ratio of Firefly to Renilla luciferase activity for each well to normalize the data.

-

Express the results as "Fold Activation" relative to the vehicle control.

-

Plot the fold activation against the concentration of 12-HODE to generate a dose-response curve and determine the EC50 value.

-

Conclusion and Future Directions

12-HODE is a multifaceted lipid mediator with a complex, context-dependent role in inflammation. Its ability to activate PPARγ provides a clear mechanism for anti-inflammatory and pro-resolving functions, particularly in macrophages. However, its potential to promote leukocyte-endothelial adhesion suggests it can also contribute to the initiation and propagation of the inflammatory response. This duality underscores the intricate balance of lipid signaling in health and disease.

For drug development professionals, the 12-LOX/12-HODE/PPARγ axis presents both opportunities and challenges. Selective modulation of this pathway could offer therapeutic benefits in chronic inflammatory diseases. Future research should focus on:

-

Elucidating the distinct functions of the 12(S) and 12(R) stereoisomers.

-

Identifying and characterizing other potential receptors for 12-HODE.

-

Investigating the therapeutic potential of selective 12-LOX inhibitors or specific PPARγ modulators in preclinical models of inflammation.

A deeper understanding of these nuances will be essential for successfully targeting this pathway to treat inflammatory disorders.

References

- 1. Comprehensive analysis of PPARγ agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecadienoic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PPARs and lipid ligands in inflammation and metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Role for PPARγ in the Regulation of Cytokines in Immune Cells and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Macrophage polarization - Wikipedia [en.wikipedia.org]

- 5. Macrophage M1/M2 polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Molecular Mechanisms That Influence the Macrophage M1–M2 Polarization Balance [frontiersin.org]

- 7. 12(S)-HETE promotes tumor-cell adhesion by increasing surface expression of alpha V beta 3 integrins on endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 9. Expression of adhesion molecules by human endothelial cells exposed to oxidized low density lipoprotein. Influences of degree of oxidation and location of oxidized LDL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Plasma Concentration of 12-Hydroxyeicosatetraenoic Acid, Single Nucleotide Polymorphisms of 12-Lipooxygenase Gene and Vaso-Occlusion in Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Plasma 12- and 15-hydroxyeicosanoids are predictors of survival in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In Vitro Screening Method for Characterization of Macrophage Activation Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. lipidmaps.org [lipidmaps.org]

The Role of 12-Hydroxyoctadecadienoic Acid (12-HODE) in Metabolic Syndrome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic syndrome is a constellation of cardiometabolic risk factors, including central obesity, insulin (B600854) resistance, dyslipidemia, and hypertension, that significantly elevates the risk of developing type 2 diabetes and cardiovascular disease. Emerging evidence has implicated lipid metabolites, particularly those derived from the 12-lipoxygenase (12-LOX) pathway, as key players in the pathophysiology of this complex disorder. This technical guide provides an in-depth examination of the role of 12-hydroxyoctadecadienoic acid (12-HODE), a prominent 12-LOX metabolite, in metabolic syndrome. We will delve into its biosynthesis, signaling pathways, and its impact on key metabolic tissues, including adipose tissue, pancreatic β-cells, and the vasculature. This guide consolidates quantitative data, details experimental methodologies, and provides visual representations of key pathways to serve as a comprehensive resource for researchers and professionals in the field.

Introduction to 12-HODE and the 12-Lipoxygenase Pathway